Chloroprednisone Acetate

Vue d'ensemble

Description

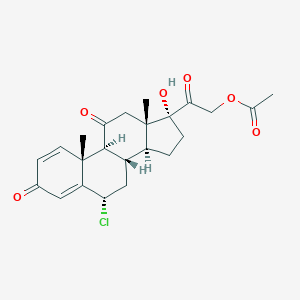

Chloroprednisone Acetate (CAS 14066-79-6; molecular formula C₁₆H₁₉ClN₂O₂) is a synthetic glucocorticoid characterized by the presence of a chlorine atom at the C9 position and an acetate ester group at the C21 position of its steroidal backbone . It is primarily used for its anti-inflammatory and immunosuppressive properties, particularly in ophthalmology for conditions such as corneal haze post-laser treatment .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acétate de chloroprédnisone est synthétisé par l'estérification de la chloroprédnisone avec l'anhydride acétique. La réaction implique généralement l'utilisation d'un catalyseur tel que la pyridine pour faciliter le processus d'estérification. La réaction est réalisée à des températures contrôlées pour assurer la formation de l'ester acétate souhaité .

Méthodes de production industrielle : Dans les environnements industriels, la production d'acétate de chloroprédnisone implique des processus d'estérification à grande échelle. Les matières premières, y compris la chloroprédnisone et l'anhydride acétique, sont mélangées dans de grands réacteurs. La réaction est surveillée et contrôlée pour maintenir des conditions optimales de formation d'ester. Une fois la réaction terminée, le produit est purifié par des procédés de cristallisation et de filtration pour obtenir de l'acétate de chloroprédnisone de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de chloroprédnisone subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, ce qui conduit à des dérivés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome. La réaction est généralement réalisée en milieu acide.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium. La réaction est généralement réalisée en milieu anhydre.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés :

Oxydation : Dérivés oxydés de l'acétate de chloroprédnisone.

Réduction : Dérivés réduits de l'acétate de chloroprédnisone.

Substitution : Dérivés substitués de l'acétate de chloroprédnisone.

4. Applications de la recherche scientifique

L'acétate de chloroprédnisone a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel comme outil pour étudier les voies du récepteur des glucocorticoïdes.

Médecine : Utilisé dans le développement de médicaments anti-inflammatoires et comme composé modèle pour étudier la pharmacocinétique et la pharmacodynamique des corticostéroïdes.

Industrie : Employé dans la formulation de crèmes et de pommades anti-inflammatoires topiques.

5. Mécanisme d'action

L'acétate de chloroprédnisone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison entraîne l'activation du récepteur, qui se transloque ensuite vers le noyau et module l'expression de gènes spécifiques. Les changements résultants dans l'expression génique conduisent aux effets anti-inflammatoires et immunosuppresseurs de l'acétate de chloroprédnisone. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des cytokines pro-inflammatoires et la suppression de l'activation des cellules immunitaires .

Composés similaires :

Prednisone : Un corticostéroïde ayant des propriétés anti-inflammatoires similaires mais sans la substitution en chlore.

Dexamethasone : Un corticostéroïde plus puissant avec un schéma de substitution différent sur le noyau stéroïdien.

Hydrocortisone : Un corticostéroïde naturel ayant des effets anti-inflammatoires similaires mais une puissance inférieure.

Unicité de l'acétate de chloroprédnisone : L'acétate de chloroprédnisone est unique en raison de sa substitution en chlore, qui renforce ses propriétés anti-inflammatoires par rapport à d'autres corticostéroïdes. Cette substitution affecte également sa pharmacocinétique et sa pharmacodynamique, ce qui en fait un composé précieux pour des applications médicales spécifiques .

Applications De Recherche Scientifique

Chloroprednisone acetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and its potential as a tool for investigating glucocorticoid receptor pathways.

Medicine: Used in the development of anti-inflammatory drugs and as a model compound for studying corticosteroid pharmacokinetics and pharmacodynamics.

Industry: Employed in the formulation of topical anti-inflammatory creams and ointments.

Mécanisme D'action

Chloroprednisone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects of this compound. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Glucocorticoid Acetates

Structural and Pharmacological Differences

Chloroprednisone Acetate belongs to the corticosteroid class, sharing structural similarities with other acetate-containing glucocorticoids like Prednisolone Acetate , Prednisone Acetate , and Hydrocortisone Acetate . Key distinctions include:

- Acetylation : The C21 acetate group, common across these compounds, prolongs duration of action by slowing hydrolysis to active metabolites .

Pharmacokinetic and Therapeutic Profiles

Table 1: Comparative Analysis of this compound and Analogues

*Class-related risks: Glucocorticoids generally carry risks of immunosuppression, hyperglycemia, and osteoporosis.

Key Findings:

Potency and Metabolism :

- This compound’s chlorine atom may enhance glucocorticoid receptor binding compared to Hydrocortisone Acetate, as seen in halogenated analogs like Dexamethasone .

- Prednisolone Acetate is the active metabolite of Prednisone Acetate, requiring hepatic conversion for efficacy, whereas this compound’s structure suggests direct activity .

Therapeutic Applications: this compound is specifically noted for preventing corneal haze post-laser surgery, a niche application shared with Prednisolone Acetate . Prednisone Acetate is used systemically for chronic inflammation, while Hydrocortisone Acetate is preferred for topical use due to shorter action .

Safety and Toxicity :

Activité Biologique

Chloroprednisone acetate is a synthetic glucocorticoid corticosteroid, specifically the 21-acetate ester of chloroprednisone. It is primarily recognized for its anti-inflammatory properties and is utilized in various medical applications. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molar mass of 434.91 g/mol.

- Drug Class : It belongs to the corticosteroid class, functioning as a glucocorticoid.

- Clinical Applications : Commonly used in topical formulations for its anti-inflammatory effects, this compound is marketed under various trade names such as Localyn and Topilan .

This compound exerts its biological effects by binding to glucocorticoid receptors (GR) within target cells. This interaction leads to:

- Gene Regulation : Upon binding, the activated receptor translocates to the nucleus and modulates gene expression, primarily inhibiting pro-inflammatory cytokines and suppressing immune cell activation .

- Anti-inflammatory Effects : The compound's unique chlorine substitution enhances its anti-inflammatory properties compared to other corticosteroids, making it effective in managing inflammatory conditions.

Biological Activity and Pharmacodynamics

This compound demonstrates several biological activities:

- Anti-inflammatory Properties : It effectively reduces inflammation by inhibiting the synthesis of inflammatory mediators.

- Immunosuppressive Effects : The compound can suppress immune responses, which is beneficial in conditions requiring immunomodulation .

Case Studies and Clinical Research

- Topical Efficacy : While this compound shows promise in topical applications, studies indicate limited activity due to the skin's lack of the activating enzyme 11-beta hydroxysteroid dehydrogenase. This limits its effectiveness as a topical agent compared to systemic corticosteroids like dexamethasone .

- Comparative Studies : In comparative analyses with other corticosteroids, this compound has been shown to have a distinct pharmacokinetic profile due to its chlorine substitution, which affects absorption and metabolism .

Tables of Biological Activity

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Immunosuppressive | Suppresses immune cell activation | |

| Topical Efficacy | Limited due to lack of activating enzyme |

Safety and Side Effects

The safety profile of this compound has not been extensively studied; however, like other glucocorticoids, potential side effects may include:

- Weight gain

- Increased susceptibility to infections

- Osteoporosis with long-term use

Future Directions in Research

The limited published data on this compound suggests a need for further research into:

- Mechanistic Studies : Understanding the specific pathways through which this compound operates could enhance its therapeutic application.

- Comparative Efficacy Trials : More clinical trials comparing this compound with other corticosteroids could elucidate its relative effectiveness and safety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chloroprednisone Acetate, and how do they differ in yield and purity?

this compound (CAS 14066-79-6) is synthesized via acetylation of chloroprednisone. Key steps involve protecting the 17-hydroxyl group and selectively acetylating the 21-hydroxyl position. Methodological variations include solvent systems (e.g., dichloromethane vs. tetrahydrofuran) and catalysts (e.g., pyridine vs. DMAP). Yield optimization typically requires rigorous purification via column chromatography or recrystallization. Characterization relies on NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy to confirm esterification .

Q. How is the structural identity and purity of this compound validated in preclinical studies?

Identity confirmation involves comparing experimental IR spectra (e.g., C=O stretching at ~1740 cm<sup>-1</sup>) with reference data from databases like NIST Chemistry WebBook. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 240 nm. Residual solvents and impurities are quantified using GC-MS, adhering to ICH Q3C guidelines .

Q. What are the primary pharmacological mechanisms of this compound as a topical glucocorticoid?

this compound exerts anti-inflammatory effects by binding glucocorticoid receptors, inhibiting NF-κB signaling, and suppressing cytokine production. Its acetyl group enhances lipophilicity, improving dermal penetration. Comparative studies with dexamethasone acetate show similar potency but distinct pharmacokinetic profiles due to structural differences at the C6 chlorine substituent .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioavailability data for this compound across different formulations?

Contradictions often arise from variability in excipient interactions (e.g., gellants in topical formulations). A systematic approach includes:

- Controlled variables : Fixing drug concentration, pH, and application frequency.

- Comparative assays : Parallel Franz diffusion cell studies using synthetic membranes vs. ex vivo human skin.

- Data normalization : Adjusting for inter-study differences in skin thickness or hydration levels. Meta-analyses should follow PRISMA guidelines to account for heterogeneity in experimental conditions .

Q. What methodological challenges arise when studying the long-term stability of this compound in lipid-based delivery systems?

Stability issues include hydrolysis of the acetate group under high humidity and oxidative degradation of the Δ<sup>1,4</sup>-diene moiety. Advanced strategies:

- Accelerated stability testing : Use Arrhenius modeling to predict shelf life.

- Protective excipients : Incorporate antioxidants (e.g., BHT) or chelating agents (e.g., EDTA).

- Analytical validation : Employ forced degradation studies with LC-MS/MS to identify degradation pathways .

Q. How can in vitro and in vivo models be optimized to assess the systemic absorption risks of this compound in compromised skin?

- In vitro : Use 3D epidermal models with disrupted barrier function (e.g., tape-stripped or IL-4-treated tissues).

- In vivo : Employ murine models with imiquimod-induced psoriasis-like lesions, monitoring plasma cortisol suppression as a biomarker.

- Data integration : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human absorption rates .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound efficacy studies?

Non-linear regression (e.g., four-parameter logistic model) is standard for IC50 determination. For multi-center trials, mixed-effects models account for site-specific variability. Open-source tools like R/Bioconductor ensure reproducibility, with raw data archived in FAIR-aligned repositories .

Q. How should researchers address batch-to-batch variability in this compound synthesis during method validation?

Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Monitor reaction temperature, catalyst stoichiometry.

- Multivariate analysis : Use PCA or PLS to correlate CPPs with critical quality attributes (CQAs) like enantiomeric purity.

- Robustness testing : Vary parameters ±10% to assess method resilience .

Q. Ethical and Regulatory Considerations

Q. What preclinical safety assessments are mandatory before advancing this compound to clinical trials?

Required studies include:

- Acute toxicity : OECD Guideline 423 in rodents.

- Dermal sensitization : Local lymph node assay (LLNA).

- Phototoxicity : 3T3 NRU assay under UVA/UVB exposure. Regulatory submissions must align with ICH M3(R2) guidelines .

Propriétés

IUPAC Name |

[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17,20,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACDDTQBAFEERP-PLTZVPCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)C=CC34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043077 | |

| Record name | Chloroprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14066-79-6 | |

| Record name | Chlorprednisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14066-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topilan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroprednisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z243A6BHCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.